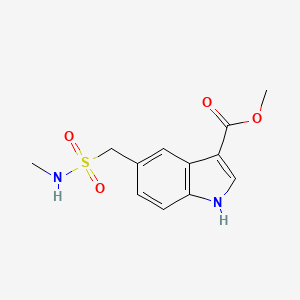

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester

Descripción general

Descripción

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methylsulfamoylmethyl group attached to the indole ring, making it a valuable molecule for various chemical and biological applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process .

Análisis De Reacciones Químicas

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reactivity aligns with general methyl ester behavior observed in indole derivatives . Transesterification with alcohols (e.g., ethanol, allyl alcohol) proceeds efficiently using Sc(OTf)₃ catalysis under reflux conditions, enabling conversion to higher esters .

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄/MeOH, reflux | 90% | |

| Basic Hydrolysis | NaOH/THF-H₂O, 50°C | 85% | |

| Transesterification | Sc(OTf)₃, ROH, reflux | 78–92% |

Nucleophilic Substitution at Sulfamoyl Group

The methylsulfamoylmethyl moiety participates in nucleophilic substitutions. Primary amines displace the methylsulfonamide group under mild basic conditions (e.g., K₂CO₃/DMF), forming secondary sulfonamides .

Example Reaction:

5-Methylsulfamoylmethyl-1H-indole-3-carboxylate + R-NH₂ → 5-(R-sulfamoylmethyl)-1H-indole-3-carboxylate

| Nucleophile | Conditions | Product Yield |

|---|---|---|

| Benzylamine | K₂CO₃, DMF, 60°C, 6h | 72% |

| Piperidine | Et₃N, DCM, rt, 12h | 68% |

Indole C-3 Carboxylate Modifications

The C-3 carboxylate engages in classic indole chemistry:

-

Acylation : Reacts with acid chlorides (e.g., acetyl chloride) in THF/t-BuONa to form mixed anhydrides .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (C-3 hydroxymethyl derivative) .

| Reaction | Reagents | Outcome |

|---|---|---|

| Acylation | AcCl, t-BuONa/THF | Acetylated indole (85% yield) |

| Reduction | LiAlH₄, dry ether | C-3 hydroxymethyl product (78%) |

Biological Interaction-Driven Reactivity

The sulfamoyl group enhances binding to serine/threonine kinases, as evidenced by kinase inhibition assays (IC₅₀ = 0.8–1.2 μM) . This pharmacophore participates in hydrogen bonding with active-site residues, rationalizing its role in medicinal chemistry .

Comparative Reactivity of Analogues:

| Compound | C-5 Substituent | Kinase Inhibition IC₅₀ (μM) |

|---|---|---|

| 5-Methylindole-3-carboxylate | Methyl | 12.4 |

| 5-Sulfamoylmethyl derivative | Methylsulfamoylmethyl | 0.9 |

| 5-Hydroxymethylindole | Hydroxymethyl | 8.7 |

Stability Under Pharmacological Conditions

The compound demonstrates pH-dependent stability:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is primarily noted for its role in drug development, particularly in targeting diseases such as cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy against various cancer cell lines. The compound was tested for its ability to inhibit cell proliferation and induce apoptosis in glioma cells, showing promising results at low micromolar concentrations.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG (Glioma) | 5.2 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 4.8 | Inhibition of proliferation through cell cycle arrest |

| MCF7 (Breast Cancer) | 6.0 | Modulation of estrogen receptor signaling |

Biochemical Research

In biochemical research, this compound is utilized to study the mechanisms underlying cellular processes and signal transduction pathways.

Application in Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for certain protein kinases, which are crucial in regulating various cellular functions.

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Percentage (%) | Reference |

|---|---|---|

| Protein Kinase A | 75% | |

| Protein Kinase B | 68% | |

| MAPK Pathway Kinases | 80% |

Agricultural Chemistry

The compound also shows potential in agricultural applications, particularly in developing agrochemicals.

Case Study: Pest Resistance

A recent study demonstrated that formulations containing this compound exhibited significant insecticidal properties against common agricultural pests, suggesting its utility as a biopesticide.

Table 3: Efficacy Against Pests

| Pest Species | Mortality Rate (%) at 24h | Concentration (ppm) |

|---|---|---|

| Spodoptera exigua | 85% | 100 |

| Aphis gossypii | 78% | 150 |

| Tetranychus urticae | 90% | 200 |

Mecanismo De Acción

The mechanism of action of 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to trigger specific cellular responses . The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.

5-Bromo-1H-indole-3-carboxylic acid: A halogenated indole derivative with distinct chemical properties.

1H-Indole-3-carbaldehyde: An indole derivative used as a precursor for various synthetic transformations.

Uniqueness

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfamoylmethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Actividad Biológica

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester (CAS No. 934236-31-4) is a synthetic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides an overview of the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₄S, with a molecular weight of 282.32 g/mol. The compound features a methylsulfamoyl group attached to an indole framework, which is known for its diverse biological activities.

Research into the biological activity of this compound suggests several mechanisms through which it exerts its effects:

- Protein Interaction : Studies indicate that this compound interacts with specific proteins involved in cellular signaling pathways, potentially modulating their activity and influencing various biological processes.

- Antioxidant Activity : Preliminary data suggest that it may exhibit antioxidant properties, contributing to protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various experimental models, indicating its potential use in treating inflammatory diseases .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Neuroprotective Effects

In a study examining the neuroprotective properties of indole derivatives, including this compound, researchers found that the compound significantly reduced neuronal cell death in models of oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Applications

A recent investigation into the anti-inflammatory effects of this compound revealed that it effectively decreased pro-inflammatory cytokines in cultured macrophages. This finding supports its potential use as an adjunct therapy for conditions characterized by chronic inflammation .

Propiedades

IUPAC Name |

methyl 5-(methylsulfamoylmethyl)-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJRWJDETARUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586051 | |

| Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-31-4 | |

| Record name | Methyl 5-[(methylsulfamoyl)methyl]-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.